REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:12]=[CH:11][C:9]([OH:10])=[C:5]([O:6][CH2:7][CH3:8])[CH:4]=1.[C:13]([O:18]C(=O)C(C)C)(=[O:17])[CH:14]([CH3:16])[CH3:15]>>[C:13]([OH:18])(=[O:17])[CH:14]([CH3:16])[CH3:15].[O:1]=[CH:2][C:3]1[CH:12]=[CH:11][C:9]([OH:10])=[C:5]([O:6][CH2:7][CH3:8])[CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
166 g
|
Type
|
reactant
|
Smiles
|
O=CC1=CC(OCC)=C(O)C=C1
|
Name
|
|
Quantity
|
189.6 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)OC(C(C)C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
upon further stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a 30 cm
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
DISTILLATION
|
Details
|
the isobutyric acid can firstly be distilled off at a still temperature of 120° C. and 150 mbar, and iso-butyric acid and excess anhydride
|
Type
|
DISTILLATION
|
Details
|
can finally be distilled at up to 130° C.
|
Type
|
ADDITION
|
Details
|
500 ml of isopropanol are added
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
TEMPERATURE
|
Details
|
cooling to 7° C
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered off with suction
|
Type
|
WASH
|
Details
|
washed twice with 60 ml of cold isopropanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)O.O=CC1=CC(OCC)=C(O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 182 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |